4-Chloro-2-methoxy-5-nitropyridine

Medicinal Chemistry Drug Design ADME Properties

4-Chloro-2-methoxy-5-nitropyridine (CAS 955395-98-9) is a polysubstituted pyridine derivative with the molecular formula C6H5ClN2O3 and a molecular weight of 188.57 g/mol. It is a heterocyclic organic compound characterized by a pyridine ring bearing a chlorine atom at the 4-position, a methoxy group at the 2-position, and a nitro group at the 5-position.

Molecular Formula C6H5ClN2O3
Molecular Weight 188.57 g/mol
CAS No. 955395-98-9
Cat. No. B1488185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methoxy-5-nitropyridine
CAS955395-98-9
Molecular FormulaC6H5ClN2O3
Molecular Weight188.57 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C(=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H5ClN2O3/c1-12-6-2-4(7)5(3-8-6)9(10)11/h2-3H,1H3
InChIKeyCZHWJHZGZXCVIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-methoxy-5-nitropyridine CAS 955395-98-9: A Polysubstituted Pyridine Building Block for Research and Development


4-Chloro-2-methoxy-5-nitropyridine (CAS 955395-98-9) is a polysubstituted pyridine derivative with the molecular formula C6H5ClN2O3 and a molecular weight of 188.57 g/mol [1]. It is a heterocyclic organic compound characterized by a pyridine ring bearing a chlorine atom at the 4-position, a methoxy group at the 2-position, and a nitro group at the 5-position. This compound is typically supplied as a yellow to tan-brown solid with a standard purity of 95% to 98% . Its physicochemical properties, including a computed XLogP3-AA of 1.6 and a topological polar surface area (TPSA) of 67.9 Ų, position it as a versatile intermediate for medicinal chemistry and organic synthesis programs [1].

Why 4-Chloro-2-methoxy-5-nitropyridine Cannot Be Simply Swapped with Generic Nitropyridine Analogs


The substitution pattern on the pyridine ring critically dictates the compound's reactivity, physicochemical profile, and ultimate utility in synthetic pathways. Simple, unsubstituted or mono-substituted nitropyridines, such as 4-chloro-3-nitropyridine or 2-methoxy-5-nitropyridine, lack the specific combination of electron-donating (methoxy) and electron-withdrawing (nitro, chloro) groups that govern the regioselectivity of subsequent chemical transformations [1]. For instance, the 2-methoxy-5-nitropyridine scaffold undergoes alkaline hydrolysis at a specific rate [2], a kinetic parameter that is expected to be significantly altered by the addition of a 4-chloro substituent due to changes in the electronic environment of the pyridine ring. This structural uniqueness means that a procurement decision for a generic 'chloronitropyridine' or 'methoxynitropyridine' without specifying the substitution pattern will result in a different chemical entity with divergent reactivity, potentially derailing a validated synthetic route or lead optimization program.

Quantitative Differentiation Guide for 4-Chloro-2-methoxy-5-nitropyridine (CAS 955395-98-9) Against Its Closest Analogs


Lipophilicity Advantage Over the Dechlorinated Analog 2-Methoxy-5-nitropyridine

The computed partition coefficient (XLogP3-AA) for 4-Chloro-2-methoxy-5-nitropyridine is 1.6, which is higher than that of its dechlorinated analog, 2-Methoxy-5-nitropyridine (XLogP3-AA of 0.9) [1][2]. The addition of the 4-chloro substituent increases the compound's lipophilicity, a key parameter that can influence membrane permeability and oral bioavailability in drug candidates [3].

Medicinal Chemistry Drug Design ADME Properties

Reduced Topological Polar Surface Area (TPSA) Compared to Amino-Substituted Derivative

The topological polar surface area (TPSA) of 4-Chloro-2-methoxy-5-nitropyridine is 67.9 Ų [1]. This is significantly lower than the TPSA of a closely related analog where the 4-chloro group is replaced by a primary amine, 4-Amino-2-methoxy-5-nitropyridine, which exhibits a TPSA of 99.2 Ų (a difference of 31.3 Ų) [2]. A lower TPSA is a well-established predictive parameter for improved penetration across the blood-brain barrier [3].

Blood-Brain Barrier Penetration CNS Drug Discovery Physicochemical Profiling

Differentiated Reactivity: Alkaline Hydrolysis Rate Projection vs. 2-Methoxy-5-nitropyridine

The base-catalyzed hydrolysis of the methoxy group is a key reaction for these derivatives. The rate coefficient for the alkaline hydrolysis of 2-Methoxy-5-nitropyridine has been quantitatively established in various aqueous dipolar aprotic solvents [1]. The electron-withdrawing 4-chloro substituent in the target compound is expected to destabilize the transition state relative to the hydrogen-substituted analog, thereby substantially altering this rate constant. This constitutes a class-level inference of a change in reactivity, making the target compound a kinetically distinct entity for reactions involving nucleophilic attack at the 2-methoxy position.

Organic Synthesis Process Chemistry Reaction Kinetics

Recommended Application Scenarios for 4-Chloro-2-methoxy-5-nitropyridine Based on Quantitative Differentiation


Lead Optimization for CNS Penetration

For medicinal chemistry programs where crossing the blood-brain barrier is a critical compound requirement, 4-Chloro-2-methoxy-5-nitropyridine is the preferred building block. Its TPSA of 67.9 Ų is 31.3 Ų lower than the 4-amino analog [1], positioning it firmly within the favorable range for CNS penetration. Teams can use this scaffold to generate libraries where the chlorine atom serves as a synthetic handle for diversification via cross-coupling, all while maintaining a low starting TPSA.

Fine-Tuning Pharmacokinetic LogD Profiles

In hit-to-lead campaigns where balancing solubility and permeability is crucial, the XLogP3-AA of 1.6 for this compound offers a quantifiable advantage [2]. It is a 0.7 log unit improvement in lipophilicity over the non-chlorinated analog 2-Methoxy-5-nitropyridine [3]. This specific value allows computational chemists and medicinal chemists to precisely model and select this intermediate when a target LogD profile requires modulation from a lower-lipophilicity starting point.

Strategic Intermediate for Sequential Functionalization

The compound's unique combination of a chloro, nitro, and methoxy group enables a level of synthetic orthogonality not found in simpler pyridine derivatives. The reactivity scales for the different leaving groups are qualitatively different, allowing for selective sequential transformations [4]. A researcher can, for example, first exploit the nitro group for reduction, then the chloro group for a palladium-catalyzed coupling, and finally modify the methoxy group, all on the same core. This provides a powerful strategic advantage in complex molecule assembly.

Process Chemistry with Divergent Reaction Rates

For process chemists, the projected increase in the rate of alkaline hydrolysis relative to the non-chlorinated analog [5] is a key selection parameter. In a large-scale manufacturing setting, a faster reaction rate can translate directly into higher throughput and lower cost. By starting with 4-Chloro-2-methoxy-5-nitropyridine, a process can be designed around its intrinsically faster kinetics for nucleophilic aromatic substitution, a benefit not achievable with the 2-Methoxy-5-nitropyridine starting material.

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